Vanadiumsilizid (VSi2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vanadium silicide is an intermetallic compound composed of vanadium and silicon. It is known for its high melting point, hardness, and excellent thermal stability. Vanadium silicide is primarily used in high-temperature applications and as a material for thin-film coatings in microelectronics.

Wissenschaftliche Forschungsanwendungen

Vanadium silicide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions. In microelectronics, vanadium silicide is used as a material for thin-film coatings and interconnects due to its excellent electrical conductivity and thermal stability . In the field of materials science, vanadium silicide is studied for its potential use in high-temperature structural materials .

Wirkmechanismus

Target of Action

Vanadium silicide (VSi2) primarily targets silicon (Si) surfaces, particularly the Si(111) surface . The interaction between vanadium and silicon forms a two-dimensional network of VSi2 clusters .

Mode of Action

The mode of action of VSi2 involves the deposition of vanadium on a silicon surface followed by annealing . This process leads to the formation of VSi2 clusters. The shape of these clusters can vary depending on the amount of vanadium deposited. For instance, the deposition of 8 monolayers of vanadium on Si(111) and subsequent annealing at 1200 K leads to the formation of large elongated VSi2 clusters . This is in contrast to the deposition of submonolayer amounts of V where the VSi2 islands have a compact shape .

Biochemical Pathways

The biochemical pathways affected by VSi2 are primarily related to the growth and formation of vanadium silicide clusters on silicon surfaces . The shape transition of these clusters can be explained by a competition between edge formation and strain relaxation energy terms .

Pharmacokinetics

The diffusion of vanadium is a critical factor in the formation of vsi2 clusters .

Result of Action

The result of the action of VSi2 is the formation of a two-dimensional network of VSi2 clusters on silicon surfaces . These clusters are aligned along the three high symmetry directions of the Si(111) surface and are surrounded by a denuded zone .

Action Environment

The action of VSi2 is influenced by environmental factors such as temperature and the amount of vanadium deposited on the silicon surface . For instance, the shape of the VSi2 clusters changes with the amount of vanadium deposited, and the annealing temperature affects the formation of these clusters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanadium silicide can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and sputtering techniques. One common method involves the reaction of vanadium and silicon at high temperatures (600 to 1000°C) to form vanadium silicide . Another method involves the deposition of vanadium on silicon substrates followed by annealing at elevated temperatures to promote the formation of vanadium silicide clusters .

Industrial Production Methods: In industrial settings, vanadium silicide is often produced using chemical vapor deposition or sputtering techniques. These methods allow for precise control over the composition and thickness of the vanadium silicide films, making them suitable for use in microelectronics and other high-tech applications .

Analyse Chemischer Reaktionen

Types of Reactions: Vanadium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to oxygen at high temperatures, vanadium silicide can form vanadium oxides and silicon dioxide .

Common Reagents and Conditions: Common reagents used in the reactions of vanadium silicide include oxygen, hydrogen, and halogens. The reactions typically occur at elevated temperatures, often above 600°C .

Major Products Formed: The major products formed from the reactions of vanadium silicide include vanadium oxides, silicon dioxide, and other vanadium-silicon compounds .

Vergleich Mit ähnlichen Verbindungen

- Vanadium disilicide (V3Si)

- Vanadium pentasilicide (V5Si3)

- Titanium silicide (TiSi2)

- Molybdenum silicide (MoSi2)

Comparison: Vanadium silicide is unique among these compounds due to its specific phase stability and formation conditions. Unlike vanadium disilicide, which forms at lower silicon concentrations, vanadium silicide requires higher silicon content and higher temperatures for its formation . Compared to titanium silicide and molybdenum silicide, vanadium silicide offers a different balance of electrical conductivity and thermal stability, making it suitable for specific high-temperature applications .

Eigenschaften

InChI |

InChI=1S/2Si.V |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWOVYQXZRKECH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

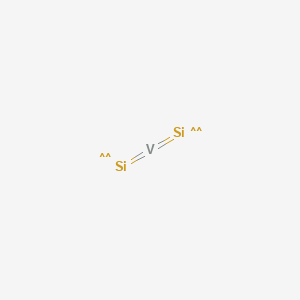

[Si]=[V]=[Si] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si2V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12039-87-1 |

Source

|

| Record name | Vanadium silicide (VSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium silicide (VSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the nature of bonding in VSi2 and how is charge transfer involved?

A2: Studies using γ-ray Compton scattering techniques indicate that charge transfer occurs from silicon to vanadium atoms within VSi2. [] This charge transfer phenomenon suggests a degree of ionic character in the bonding alongside the expected covalent interactions between vanadium and silicon atoms. While the exact nature of this bonding requires further theoretical exploration, a superposition model, incorporating both ionic and covalent contributions, might be suitable for describing the bonding in VSi2. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)